N-butyl-3-methyl-4-nitroaniline
Description
Significance and Research Context of Substituted Nitroaniline Derivatives
Substituted nitroanilines, including N-butyl-3-methyl-4-nitroaniline, are a critically important subclass of aromatic nitro compounds. Their significance stems from their versatile nature as intermediates in the synthesis of a wide array of commercially valuable products. nih.gov The presence of both an amino group (-NH2) or a substituted amino group and a nitro group on the same aromatic ring creates a unique electronic environment, influencing the molecule's reactivity and properties. fiveable.mevaia.com
These derivatives are foundational in the production of:
Dyes and Pigments: The chromophoric nature of the nitro group, combined with the auxochromic effect of the amino group, makes substituted nitroanilines key precursors for various azo and disperse dyes. fiveable.me
Pharmaceuticals: The structural motif of nitroaniline is present in a range of biologically active molecules. mdpi.commdpi.com They serve as starting materials for the synthesis of various drugs, including those with antimicrobial and anticancer properties. nih.govgoogle.com
Polymers and Materials Science: Certain substituted nitroanilines are utilized in the development of high-performance polymers and materials with specific optical or electronic properties. chemicalbook.com For instance, N-methyl-4-nitroaniline is used as an additive to enhance the thermal and UV stability of polymers. chemicalbook.com
Agrochemicals: The synthesis of some pesticides and herbicides relies on intermediates derived from nitroanilines. nih.gov
Research in this area is driven by the desire to fine-tune the properties of these molecules by altering the substituents on the aromatic ring. nih.govresearchgate.net The nature and position of these substituents can profoundly impact the compound's color, solubility, biological activity, and other physicochemical characteristics.
Overview of the this compound Structural Class and Related Compounds
This compound belongs to the structural class of N-alkylated, substituted nitroanilines. Its chemical structure features a benzene (B151609) ring substituted with four different groups:
A nitro group (-NO2) at position 4. This is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. fiveable.mevaia.com
A methyl group (-CH3) at position 3.
An amino group (-NH-) at position 1, which is further substituted with a butyl group (-C4H9) .
The combination of these groups gives this compound specific properties that distinguish it from other related compounds. The N-butyl group, for instance, increases the molecule's lipophilicity compared to its non-alkylated counterpart, 3-methyl-4-nitroaniline (B15440).
Related Compounds:
A number of related compounds provide context for understanding the structure-property relationships within this class. These include:
3-Methyl-4-nitroaniline: The parent compound without the N-butyl group. It is also known as 4-nitro-m-toluidine.
N-Methyl-4-nitroaniline: A closely related compound where a methyl group is attached to the nitrogen atom instead of a butyl group. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and as a stabilizer in explosives. chemicalbook.comresearchgate.net
p-Nitroaniline: The fundamental structure without the methyl and N-butyl substituents. It serves as a benchmark for studying the effects of substitution on the properties of nitroanilines. nih.govresearchgate.net
Historical Development and Contemporary Research Trends in Aromatic Nitro Compound Chemistry
The chemistry of aromatic nitro compounds has a rich history dating back to the 19th century. nih.gov The discovery of nitration, the process of introducing a nitro group onto an aromatic ring using nitric acid, was a pivotal moment in the development of organic chemistry. researchgate.net Initially, the primary interest in these compounds was for the production of explosives, such as trinitrotoluene (TNT), and dyes. nih.govsurendranatheveningcollege.com
Over the decades, the focus of research has expanded significantly. While their role in traditional applications remains important, contemporary research trends in aromatic nitro compound chemistry are exploring new frontiers:
Green Synthesis: There is a growing emphasis on developing more environmentally friendly methods for nitration and for the synthesis of nitroaromatic compounds, moving away from harsh reagents like mixed acid (a combination of nitric and sulfuric acids). researchgate.net
Catalysis: The use of novel catalysts to achieve higher selectivity and efficiency in reactions involving nitroaromatic compounds is an active area of investigation. acs.org
Medicinal Chemistry: Researchers are actively designing and synthesizing new nitroaromatic compounds with potential therapeutic applications, including as bioreductive prodrugs for cancer therapy that are activated in the low-oxygen environment of tumors. mdpi.com
Materials Science: The unique electronic properties of nitroaromatics are being harnessed to create advanced materials with applications in optics and electronics. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
WENCGOUEMXZUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N Butyl 3 Methyl 4 Nitroaniline and Analogous Structures
Classical and Contemporary Synthetic Pathways
The traditional and modern routes to N-butyl-3-methyl-4-nitroaniline and its analogs often begin with readily available precursors, which are then chemically modified. These pathways include sequential reactions to build the target molecule or more direct approaches to introduce the necessary functional groups.
Multi-Step Synthetic Strategies from Precursors
Multi-step syntheses offer a versatile approach to constructing complex aromatic compounds like this compound. These strategies typically involve a carefully planned sequence of reactions, such as nitration, bromination, and alkylation, to introduce the desired substituents onto an aromatic ring. The order of these reactions is crucial, as the existing functional groups on the ring influence the position of subsequent substitutions. magritek.comlumenlearning.comlibretexts.org
For instance, the synthesis of a substituted nitroaniline often starts with the nitration of a simpler aromatic compound. magritek.comnih.gov This is commonly achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+), which then undergoes electrophilic aromatic substitution. magritek.comnih.gov The position of the nitro group is directed by the other substituents already present on the aromatic ring. magritek.comlumenlearning.comlibretexts.org
Following nitration, other functional groups can be introduced. For example, if the desired product contains a bromine atom, a bromination step can be performed. Subsequently, an alkyl group, such as a butyl group, can be introduced through an alkylation reaction. The specific reagents and conditions for each step are chosen to maximize the yield of the desired product and minimize the formation of unwanted byproducts. scribd.com A multi-step synthesis for a related compound, p-nitroaniline, involves the nitration of acetanilide, followed by hydrolysis to remove the acetyl protecting group. magritek.comazom.com
A plausible multi-step route to this compound could start with p-toluidine (B81030) (4-methylaniline). prepchem.com The amino group would first be protected, for example, by acetylation to form N-acetyl-p-toluidine. This protecting group directs the subsequent nitration to the position ortho to the methyl group and meta to the acetylamino group, yielding N-acetyl-3-methyl-4-nitroaniline. The final steps would involve the removal of the acetyl protecting group to give 3-methyl-4-nitroaniline (B15440), followed by N-alkylation with a butyl halide to introduce the butyl group onto the amino nitrogen, yielding the final product.
Direct Alkylation of Anilines and Substituted Anilines
Direct alkylation of anilines and their substituted derivatives presents a more straightforward approach to synthesizing N-alkylated products. nih.gov This method avoids the need for protection and deprotection steps that are often part of multi-step syntheses. The reaction typically involves treating the aniline (B41778) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, to introduce the alkyl group directly onto the nitrogen atom. google.com
However, a significant challenge in the direct alkylation of anilines is controlling the degree of alkylation. The reaction can often lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, which can be difficult to separate. The reactivity of the aniline and the alkylating agent, as well as the reaction conditions, all play a role in the product distribution.
To address the issue of over-alkylation, various strategies have been developed. One approach is to use a large excess of the aniline relative to the alkylating agent, which favors mono-alkylation. Another strategy involves the use of specific catalysts and reaction conditions that promote selective mono-alkylation. For example, the use of ionic liquids as solvents has been shown to improve the selectivity of N-alkylation of anilines. More recently, methods using alcohols as alkylating agents in the presence of catalysts like samarium(II) iodide have been developed, offering a greener alternative that produces water as the only byproduct. researchgate.net
| Alkylation Method | Alkylating Agent | Catalyst/Solvent | Key Features |
| Classical Alkylation | Alkyl halides, dialkyl sulfates | Often no catalyst, or a base | Can lead to over-alkylation. |
| Reductive Amination | Aldehydes or ketones | Reducing agent (e.g., NaBH3CN) | Indirect method, forms C-N bond. |
| Ionic Liquid-Mediated | Alkyl halides, tosylates | Ionic liquids (e.g., [bmim][PF6]) | Improved selectivity for mono-alkylation. |
| Alcohol-Based Alkylation | Alcohols | SmI2, Cp*Co(III) | Green method, water as byproduct. researchgate.net |
| Carbonate-Based Alkylation | Dialkyl carbonates | Aluminosilicates | Selective for mono-N-substitution. google.com |
Oxidative Synthesis of Nitroarenes from Aryl Amine Precursors
An alternative to direct nitration for the synthesis of nitroarenes is the oxidation of the corresponding aryl amines. mdpi.comhilarispublisher.comhilarispublisher.com This method can be particularly advantageous when direct nitration is problematic due to the presence of sensitive functional groups or when specific regioselectivity is difficult to achieve. hilarispublisher.com A variety of oxidizing agents and catalytic systems have been developed for this transformation.
Hydrogen peroxide is a commonly used oxidant in these reactions, often in the presence of a catalyst. mdpi.comresearchgate.net For example, catalysts based on molybdenum, such as MoO3/KOH or (NH4)6Mo7O24·4H2O, have been shown to effectively catalyze the oxidation of anilines to nitrobenzenes with hydrogen peroxide. mdpi.com Organoselenium compounds, like diphenyl diselenide and benzeneseleninic acid, have also proven to be effective catalysts for this transformation, allowing for the conversion of a wide range of anilines into their corresponding nitroarenes. hilarispublisher.com
Other oxidizing agents, such as sodium perborate (B1237305), have also been employed. hilarispublisher.comhilarispublisher.com The reaction of anilines with sodium perborate in acetic acid can smoothly oxidize anilines, particularly those with electron-withdrawing groups, to the corresponding nitro compounds. hilarispublisher.comhilarispublisher.com The choice of the oxidizing agent and catalyst system is crucial for achieving high yields and selectivity, as over-oxidation to side products can be a competing reaction. hilarispublisher.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This involves the use of less hazardous chemicals, the development of more efficient reactions, and the reduction of waste.
Catalytic Approaches and Environmentally Benign Reagent Systems
A key aspect of green chemistry is the use of catalysts to promote reactions, as they can increase reaction rates and selectivity, often under milder conditions than stoichiometric reagents. rsc.orginnoget.com In the context of nitroaromatic compound synthesis, catalytic methods are being explored to replace traditional, more hazardous procedures. For instance, the catalytic reduction of nitroaromatics to form aminoaromatics is a major industrial process, and research is focused on developing more environmentally friendly catalysts to replace traditional iron-based systems, which generate significant waste. rsc.org
Gold nanoflowers have been investigated as effective catalysts for the degradation of nitroaromatic pesticides, demonstrating the potential of nanomaterials in green catalytic applications. nih.gov For the synthesis of nitroarenes, catalytic oxidation of anilines using hydrogen peroxide as a clean oxidant is a promising green alternative to traditional nitration methods that use strong acids. mdpi.comresearchgate.net Similarly, the use of catalysts like Mo(VI) with pinacol (B44631) as a reducing agent for the conversion of nitroarenes to anilines offers a more selective and environmentally friendly approach compared to classical methods. innoget.com
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are critical for developing greener synthetic processes. acs.org Solvents are a major contributor to the environmental impact of chemical processes, so replacing hazardous organic solvents with more benign alternatives is a key goal of green chemistry. Water is an ideal green solvent, and efforts are being made to develop reactions that can be performed in aqueous media. nih.gov For example, the synthesis of nitrones has been achieved in water with the assistance of a self-assembled nanoreactor, which demonstrates an eco-friendly approach. nih.gov
Chemo- and Regioselectivity in the Synthesis of this compound Isomers
The synthesis of this compound is a multi-step process where control of chemo- and regioselectivity is paramount to maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts. The primary synthetic route involves two key transformations: the regioselective nitration of a 3-methylaniline precursor followed by the chemoselective N-butylation of the resulting 3-methyl-4-nitroaniline.
Regioselectivity in the Nitration of 3-Methylaniline Precursors
The initial and most critical step for the synthesis of the target molecule is the introduction of a nitro group onto the aromatic ring of 3-methylaniline (m-toluidine). Direct nitration of m-toluidine (B57737) is generally avoided as the strong oxidizing conditions can lead to degradation of the amino group and the formation of a mixture of isomers. To overcome this, the amino group is typically protected, most commonly as an acetamide (B32628) (N-acetyl-3-methylaniline or 3-methylacetanilide), prior to nitration.
The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of the electrophilic aromatic substitution. The amide group (-NHCOCH₃) is a powerful ortho-, para-director, while the methyl group (-CH₃) is also an ortho-, para-director, albeit weaker. In 3-methylacetanilide, both groups work in concert to direct the incoming electrophile. The position para to the strong activating amide group is blocked by the methyl group. The positions ortho to the amide group are C2 and C6. The methyl group at C3 sterically hinders the C2 position and also directs ortho (to C2 and C4) and para (to C6). The position at C4 is ortho to the methyl group and para to the amide group's nitrogen, but electronically activated by both. The position at C6 is ortho to the amide and meta to the methyl group.
Experimental studies have shown that the nitration of 3-methylacetanilide with a mixture of nitric acid and sulfuric acid in acetic acid results in a high yield of the desired 3-methyl-4-nitro-acetanilide. ulisboa.pt The directing effect of the acetamido group, combined with the activation from the methyl group, strongly favors substitution at the C4 position. One study reported that the nitration of 3-methylacetanilide yielded 91% 3-methyl-4-nitroaniline after hydrolysis of the protecting group. ulisboa.pt This high regioselectivity simplifies purification and ensures a good supply of the key intermediate, 3-methyl-4-nitroaniline. ulisboa.ptfishersci.com
Chemo- and Regioselectivity in the N-butylation of 3-methyl-4-nitroaniline
The second stage of the synthesis involves the alkylation of the amino group of 3-methyl-4-nitroaniline with a butyl group. This step presents its own set of chemo- and regioselectivity challenges.
Chemoselectivity: The primary consideration is achieving selective N-alkylation over C-alkylation (alkylation on the aromatic ring). The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic attack, which would be the mechanism for C-alkylation by a butyl carbocation. Consequently, the nucleophilic amino group reacts preferentially with the alkylating agent, leading to a high degree of chemoselectivity for N-butylation.
Regioselectivity: The main regiochemical challenge is to control the extent of alkylation to favor the formation of the mono-butylated product (this compound) over the di-butylated product (N,N-dibutyl-3-methyl-4-nitroaniline). The primary amine is converted to a secondary amine upon the first butylation, which can then undergo a second butylation.
Several factors influence the mono- to di-alkylation ratio:
Stoichiometry: Using a controlled amount of the butylating agent (e.g., 1-bromobutane (B133212) or 1-iodobutane), typically a slight excess of the nitroaniline, can favor mono-alkylation.
Reaction Conditions: The choice of base, solvent, and temperature is crucial. Stronger bases and higher temperatures can promote the deprotonation of the initially formed secondary amine, facilitating the second alkylation. Milder conditions are therefore preferred for mono-alkylation. For instance, in the N-methylation of p-nitroaniline, the use of potassium tert-butoxide as a base in DMF is effective. google.com
Protecting Groups: An alternative strategy to ensure mono-alkylation involves using a protecting group on the amine that can be removed after a single alkylation step. For example, N-formyl-p-nitroaniline can be methylated and then de-formylated to yield the mono-methylated product with high purity. google.com A similar approach could be applied for N-butylation.
The following table, based on analogous N-alkylation reactions of nitroanilines, illustrates how reaction conditions can be modulated to control selectivity.
| Substrate | Alkylating Agent | Base/Solvent | Key Selectivity Outcome | Yield | Reference |
|---|---|---|---|---|---|
| p-Nitroaniline | Methyl Iodide | Potassium tert-butoxide / DMF | Selective N-methylation of the formyl-protected amine, leading to high mono-alkylation after deprotection. | >90% (for methylation step) | google.com |
| 3-Methylacetanilide | HNO₃ / H₂SO₄ | Acetic Acid | High regioselectivity for nitration at the 4-position, ortho to the methyl group and para to the acetamido group. | 91% (3-methyl-4-nitroaniline) | ulisboa.pt |
| p-Toluidine | HNO₃ / H₂SO₄ | Sulfuric Acid | Nitration occurs primarily at the position ortho to the amino group and meta to the methyl group. | 65-70% (4-methyl-3-nitroaniline) | prepchem.com |
Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 3 Methyl 4 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of N-butyl-3-methyl-4-nitroaniline by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule, from the aromatic ring to the N-butyl and methyl substituents. The aromatic region is expected to present a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Based on data from analogous compounds like 4-methyl-3-nitroaniline, the chemical shifts can be reliably estimated. rsc.org
The protons of the n-butyl group will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to be a triplet, while the methylene (B1212753) group attached to the nitrogen (-NH-CH₂ -) will also be a triplet, deshielded due to its proximity to the amine. The two internal methylene groups (-CH₂-CH₂-) will appear as complex multiplets. The amine proton (-NH-) typically presents as a broad signal whose chemical shift can be concentration-dependent. scispace.com The single methyl group attached to the aromatic ring will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to NO₂) | ~8.0 | d (doublet) | 1H |
| Aromatic H (ortho to NH-butyl) | ~6.8 - 7.0 | dd (doublet of doublets) | 1H |
| Aromatic H (ortho to CH₃) | ~6.7 | d (doublet) | 1H |
| N-H | Variable (broad) | br s (broad singlet) | 1H |
| N-CH₂- | ~3.2 - 3.4 | t (triplet) | 2H |
| Aryl-CH₃ | ~2.4 - 2.5 | s (singlet) | 3H |
| -CH₂-CH₂-CH₃ | ~1.6 - 1.8 | m (multiplet) | 2H |
| -CH₂-CH₃ | ~1.4 - 1.6 | m (multiplet) | 2H |
| -CH₂-CH₃ | ~0.9 - 1.0 | t (triplet) | 3H |
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected: six for the aromatic carbons, four for the n-butyl chain, and one for the aryl-methyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the nitro group (C-NO₂) is strongly deshielded, appearing far downfield, while the carbon attached to the amino group (C-NH) is shielded. Data from 3-methyl-4-nitroaniline (B15440) provides a strong basis for these assignments. chemicalbook.com The aliphatic carbons of the butyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-NH (Aromatic) | ~148 - 150 |
| C-NO₂ (Aromatic) | ~135 - 137 |
| C-CH₃ (Aromatic) | ~133 - 134 |
| Aromatic CH | ~125 - 130 |
| Aromatic CH | ~118 - 120 |
| Aromatic CH | ~112 - 114 |
| N-CH₂- | ~43 - 45 |
| -CH₂-CH₂-CH₃ | ~30 - 32 |
| Aryl-CH₃ | ~19 - 21 |
| -CH₂-CH₃ | ~19 - 21 |
| -CH₂-CH₃ | ~13 - 14 |
To unambiguously confirm the assignments made in ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be used to trace the connectivity of the n-butyl chain, showing cross-peaks between N-CH₂, the adjacent CH₂, the subsequent CH₂, and the terminal CH₃. It would also confirm the coupling between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique would provide definitive confirmation by linking the ¹H assignments in Table 1 to the ¹³C assignments in Table 2. For example, it would show a cross-peak between the aryl-methyl proton signal (~2.4 ppm) and the aryl-methyl carbon signal (~20 ppm), solidifying their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) by showing their correlation to nearby protons. For instance, the protons of the aryl-methyl group would show a correlation to the three adjacent aromatic carbons, including the two quaternary carbons (C-CH₃ and C-NO₂).
Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups. The most diagnostic peaks are those from the nitro (NO₂) and secondary amine (N-H) groups. Analysis of related compounds like 3-methyl-4-nitroaniline chemicalbook.com and other substituted nitroanilines allows for a detailed prediction of the vibrational spectrum. sphinxsai.comresearchgate.net
The N-H stretching vibration typically appears as a single, relatively sharp band in the 3300-3400 cm⁻¹ region. nih.gov The C-H stretching vibrations are separated into two groups: aromatic C-H stretches appearing above 3000 cm⁻¹, and aliphatic C-H stretches from the butyl and methyl groups appearing just below 3000 cm⁻¹. The most intense and characteristic bands in the spectrum belong to the nitro group, with a strong asymmetric stretch typically found near 1500 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. researchgate.net
Table 3: Predicted Principal FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 - 3400 | Secondary Amine |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong, Multiple Bands |
| Aromatic C=C Stretch | 1580 - 1620 | Ring Skeletal Vibrations |
| NO₂ Asymmetric Stretch | 1500 - 1530 | Very Strong, Characteristic |
| NO₂ Symmetric Stretch | 1330 - 1350 | Strong, Characteristic |
| C-N Stretch | 1280 - 1320 | Aryl-Amine Bond |
Raman spectroscopy provides vibrational information that is complementary to FTIR, as the selection rules for the two techniques differ. Vibrations that involve a change in polarizability are Raman active, while those involving a change in dipole moment are IR active.
For this compound, the symmetric stretching vibration of the nitro group is expected to be particularly intense in the Raman spectrum, often more so than in the FTIR spectrum. aip.org Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also typically strong in Raman spectra and provide a characteristic fingerprint in the 990-1050 cm⁻¹ region. In contrast, the asymmetric NO₂ stretch and the N-H stretch, which are strong in the IR spectrum, are generally weaker in the Raman spectrum. This complementarity is crucial for a complete vibrational assignment. researchgate.net
Electronic Spectroscopy for Conjugation and Optical Properties
Electronic spectroscopy is fundamental to understanding the conjugated π-system and the resulting optical properties of this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For molecules like this compound, the spectrum is dominated by transitions involving the π-electrons of the aromatic system and the non-bonding electrons on the amino nitrogen.
The key feature in the UV-Vis spectrum of nitroaniline derivatives is an intense absorption band corresponding to an intramolecular charge transfer (ICT) from the electron-donating amino group (HOMO) to the electron-withdrawing nitro group (LUMO). chemrxiv.org This is classified as a π→π* transition. libretexts.org The presence of the N-butyl and methyl groups would be expected to cause minor shifts in the absorption maximum (λmax) compared to the parent p-nitroaniline.
The position and intensity of this ICT band are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciencepublishinggroup.com In more polar solvents, the excited state, which is more polar than the ground state, is stabilized, typically leading to a bathochromic (red) shift to a longer wavelength. chemrxiv.orgtanta.edu.eg
Table 1: Illustrative UV-Vis Absorption Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |
| Hexane | 1.88 | ~365 | ~14,500 | π→π* (ICT) |
| Dichloromethane | 8.93 | ~380 | ~15,200 | π→π* (ICT) |
| Acetonitrile | 37.5 | ~395 | ~16,000 | π→π* (ICT) |
| Water | 80.1 | ~410 | ~16,500 | π→π* (ICT) |
Note: Data are hypothetical and for illustrative purposes only, based on trends observed for similar nitroaniline compounds.
Photophysical properties describe the fate of a molecule after it absorbs light, including processes like fluorescence. Nitroaromatic compounds are well-known for being weak fluorophores or non-fluorescent. researchgate.net The presence of the electron-withdrawing nitro group often introduces efficient non-radiative decay pathways (such as intersystem crossing to a triplet state), which quench potential fluorescence. researchgate.net
Therefore, this compound is expected to exhibit very low to negligible fluorescence quantum yields. This fluorescence quenching is a characteristic property and is so efficient that many nitroaromatic compounds are used as quenchers in fluorescence resonance energy transfer (FRET) studies or sensing applications. nih.govrsc.org Any weak emission would likely be highly solvatochromic, similar to the absorption spectrum.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and obtaining structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ), electron ionization (EI) would produce a molecular ion peak (M⁺˙) at m/z = 208.
The fragmentation of N-alkylated aromatic amines is predictable. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would include:
Alpha-Cleavage: The most characteristic fragmentation for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would involve the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z = 165.
Loss of Nitro Group: Fragmentation involving the nitro group is also expected, with peaks corresponding to the loss of •NO₂ (M - 46) at m/z = 162 and/or the loss of •NO (M - 30) at m/z = 178. youtube.com
McLafferty Rearrangement: A potential rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z = 152.
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring structure would produce smaller ions at lower m/z values.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Illustrative) | Ion Structure | Fragmentation Pathway |
| 208 | [C₁₁H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 165 | [C₈H₉N₂O₂]⁺ | α-Cleavage (Loss of •C₃H₇) |
| 162 | [C₁₁H₁₆N]⁺ | Loss of •NO₂ |
| 152 | [C₇H₈N₂O₂]⁺˙ | McLafferty Rearrangement (Loss of C₄H₈) |
| 77 | [C₆H₅]⁺ | Phenyl cation from ring fragmentation |
Note: These fragmentation patterns are predicted based on established fragmentation rules for related functional groups. libretexts.orgyoutube.comresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The crystal packing of this compound would be primarily governed by intermolecular hydrogen bonds and van der Waals forces. The most significant interaction is expected to be the hydrogen bond between the amine proton (N-H) of one molecule and an oxygen atom of the nitro group (N-H···O) of a neighboring molecule. acs.orgresearchgate.net These interactions typically link molecules into chains or dimers, forming a supramolecular architecture. acs.org
In the solid state, the molecule will adopt its lowest energy conformation. The aromatic ring, along with the nitrogen atoms of the amino and nitro groups, is expected to be nearly planar to maximize π-conjugation. However, steric strain often causes the nitro group to be slightly twisted out of the plane of the benzene ring. chemrxiv.org
The N-butyl group, being flexible, would likely adopt a stable, extended (all-trans or anti-periplanar) conformation to minimize steric repulsion within the confines of the crystal lattice. rsc.org Analysis of the torsion angles along the C-C bonds of the butyl chain would confirm its specific conformation in the solid state.
Computational and Quantum Mechanical Studies on this compound Remain Unexplored
A comprehensive review of scientific literature reveals a significant gap in the computational and quantum mechanical investigation of the chemical compound This compound . Despite the availability of research on analogous nitroaniline derivatives, specific theoretical studies detailing the electronic and geometric properties of this particular molecule are not present in the public domain.
Computational chemistry and quantum mechanics are powerful tools for understanding molecular structure, reactivity, and spectroscopic properties. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely applied to elucidate the characteristics of novel compounds. These techniques provide insights into:
Molecular Geometry and Stability: Optimization of the molecular structure to find its lowest energy conformation.
Electronic Properties: Analysis of frontier molecular orbitals (HOMO and LUMO) to understand charge transfer and reactivity.
Intramolecular Interactions: Natural Bond Orbital (NBO) analysis to identify stabilizing charge-transfer interactions within the molecule.
Reactivity Prediction: Mapping of the Molecular Electrostatic Potential (MEP) to locate sites susceptible to electrophilic and nucleophilic attack.
Spectroscopic Behavior: Prediction of vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis).
While extensive research exists for related molecules like N-butyl-4-nitroaniline, 3-methyl-4-nitroaniline, and other substituted nitroanilines, the specific combination of the N-butyl and 3-methyl groups on the 4-nitroaniline (B120555) scaffold has not been the subject of dedicated computational analysis in published literature. The synthesis of its precursor, 3-methyl-4-nitroaniline, is documented, but further computational characterization of the N-butyl derivative is absent.
Consequently, detailed data tables and in-depth discussions concerning the geometry optimization, conformational energy landscapes, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, predicted vibrational frequencies, and TD-DFT calculations for this compound cannot be provided at this time. The absence of such fundamental research precludes a scientifically accurate and informative discussion as outlined. Further scholarly investigation is required to characterize the computational and quantum mechanical properties of this compound.
Computational Chemistry and Quantum Mechanical Investigations of N Butyl 3 Methyl 4 Nitroaniline
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Simulation of Molecular Motion and Conformational Flexibility
The conformational flexibility of N-butyl-3-methyl-4-nitroaniline is primarily governed by the rotational freedom around its single bonds. The key areas of flexibility are the n-butyl chain and the rotation of the nitro and amino groups relative to the benzene (B151609) ring.
The n-butyl group can adopt various conformations through rotation around its C-C single bonds. Similar to n-butane, the key dihedral angles will determine whether the chain is in a lower-energy, extended anti conformation or a higher-energy, folded gauche conformation. The constant thermal motion at the molecular level leads to rapid transitions between these conformational states. The presence of the bulky substituted aniline (B41778) group will influence the rotational preferences of the C-N bond, with steric hindrance playing a significant role in the accessible conformational space.
The rotation of the nitro (NO2) group and the N-butyl-amino group around their respective bonds to the aromatic ring is another critical aspect of the molecule's flexibility. Theoretical studies on similar nitroaniline derivatives have calculated the rotational barriers for these groups. For instance, studies on 3-nitroaniline (B104315) and 4-nitroaniline (B120555) have shown that the internal rotational barrier of the nitro group is significant, with average values around 6.38 kcal/mol and 9.13 kcal/mol, respectively. nih.gov These barriers arise from the interplay of steric effects and the electronic effects of the substituents on the ring. nih.gov The planarity of the molecule is a balance between the conjugative effects, which favor a planar arrangement to maximize π-electron delocalization, and steric repulsion, which can force groups out of the plane. nih.gov For this compound, the methyl group at the 3-position will likely introduce steric strain that influences the preferred orientation of the adjacent nitro and amino groups.
A full molecular dynamics simulation would track the trajectories of all atoms over time, providing a detailed picture of the molecular motion. This would reveal the frequencies and amplitudes of bond vibrations, angle bending, and the characteristic timescales of dihedral transitions for the butyl chain and the functional groups attached to the aromatic ring. Such simulations would quantify the dynamic equilibrium between different conformers and provide insights into how the molecule explores its potential energy surface.
Investigation of Solvent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of this compound are expected to be significantly influenced by the surrounding solvent environment. This is a common phenomenon observed in molecules with charge-transfer characteristics, such as nitroanilines. Computational studies on related 4-nitroaniline derivatives have demonstrated that the polarity of the solvent can alter the molecule's electronic properties.
Studies have shown that as the polarity of the solvent increases, the dipole moments and polarizabilities of 4-nitroaniline derivatives tend to increase. researchgate.net This is attributed to the stabilization of the charge-separated excited states in more polar environments. The enhanced polarization of the molecule in polar solvents can lead to a decrease in the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transitions. researchgate.net A smaller energy gap generally implies higher reactivity.
For this compound, the presence of the electron-donating N-butyl-amino group and the electron-withdrawing nitro group creates a "push-pull" system, leading to a significant intramolecular charge transfer from the amino group to the nitro group upon photoexcitation. This charge transfer is sensitive to the solvent's polarity. In a polar solvent, the solvent molecules will reorient to stabilize the increased dipole moment of the excited state, leading to a red shift (a shift to longer wavelengths) in the molecule's absorption spectrum.
The following table illustrates the expected trend of the HOMO-LUMO energy gap of a generic 4-nitroaniline derivative in different solvents, based on computational studies of similar molecules.
| Solvent | Dielectric Constant (ε) | Expected HOMO-LUMO Gap | Expected Reactivity |
| Gas Phase | 1 | Highest | Lowest |
| Tetrahydrofuran | 7.6 | Intermediate | Intermediate |
| Ethanol | 24.6 | Lower | Higher |
| Water | 80.1 | Lowest | Highest |
This table is illustrative and based on general trends observed for 4-nitroaniline derivatives.
These solvent-induced changes in the electronic structure have direct implications for the molecule's reactivity. A more polarized ground state and a smaller energy gap in polar solvents suggest that this compound would be more susceptible to electrophilic and nucleophilic attacks in these environments.
Quantum Chemical Evaluation of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Molecules with significant intramolecular charge-transfer characteristics, like this compound, are of great interest for their potential non-linear optical (NLO) properties. NLO materials can alter the properties of light and have applications in technologies such as optical communications and data storage. The key molecular property that governs the second-order NLO response is the first hyperpolarizability (β).
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. For nitroaniline derivatives, the magnitude of the first hyperpolarizability is strongly correlated with the efficiency of the intramolecular charge transfer from the electron-donating group to the electron-withdrawing group.
Computational studies on a variety of nitroaniline derivatives have consistently shown that substitutions on the aniline nitrogen can enhance the hyperpolarizability. The introduction of an alkyl group like a butyl chain generally increases the electron-donating strength compared to an unsubstituted amine, which is expected to lead to a larger first hyperpolarizability.
The solvent environment also plays a crucial role in the NLO response. As discussed previously, polar solvents can enhance the polarization of the molecule, which generally leads to an increase in the calculated hyperpolarizability values.
The following table presents representative calculated values for the static first hyperpolarizability (β) of p-nitroaniline and a related N-alkylated derivative from computational studies to illustrate the expected trends.
| Compound | Method | Basis Set | β (esu) |
| p-Nitroaniline | DFT | Various | ~10-30 x 10-30 |
| N-methyl-4-nitroaniline | DFT | Various | Generally higher than p-nitroaniline |
Note: The exact values of hyperpolarizability are highly dependent on the computational method and basis set used. The values presented are for illustrative purposes to show the effect of N-alkylation.
These computational findings underscore the potential of this compound as an NLO material. The combination of a strong donor-acceptor pair and the influence of the alkyl and methyl substituents are key factors that would be explored in detailed quantum chemical evaluations to precisely quantify its NLO response.
Chemical Reactivity and Mechanistic Studies of N Butyl 3 Methyl 4 Nitroaniline Derivatives
Aromatic Substitution Reactions on the Nitroaniline Core
Aromatic substitution reactions are fundamental to modifying the structure and properties of N-butyl-3-methyl-4-nitroaniline. The existing substituents on the benzene (B151609) ring, namely the N-butylamino, methyl, and nitro groups, exert significant directing and activating or deactivating effects on the incoming electrophiles or nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing a variety of functional groups onto an aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups. youtube.com In the case of halogenated analogues of this compound, the nitro group, being a powerful electron-withdrawing group, facilitates the attack of nucleophiles. youtube.com This reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of the nitro group ortho or para to the leaving group (the halogen) is crucial for stabilizing this intermediate and thus activating the ring towards SNAr. youtube.com For instance, the displacement of a nitro group in 4-nitro-N-n-butyl-1,8-naphthalimide by n-heptanethiol has been studied, demonstrating the feasibility of such substitutions. researchgate.net
The rate of SNAr reactions can be influenced by the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles and better leaving groups will generally accelerate the reaction. The solvent can also play a significant role by stabilizing the charged intermediates.
Electrophilic Aromatic Substitution (EAS) and the Directing Effects of Substituents
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring of this compound determine the position of the incoming electrophile. The directing effects of these substituents are a consequence of both inductive and resonance effects. libretexts.org
The substituents can be classified as follows:
N-butylamino group (-NHC₄H₉): This is a strongly activating group and an ortho-, para-director. The nitrogen atom can donate its lone pair of electrons to the ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. youtube.com
Methyl group (-CH₃): This is a weakly activating group and an ortho-, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org
Nitro group (-NO₂): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orgyoutube.com The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Reduction Reactions of the Nitro Group to Amino Derivatives
The reduction of the nitro group to an amino group is a synthetically important transformation, as aromatic amines are versatile intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds. jsynthchem.comunimi.it
Catalytic Hydrogenation and Chemical Reduction Pathways
The nitro group of this compound can be reduced to the corresponding amine, N¹-butyl-3-methylbenzene-1,4-diamine, through various methods.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitro compounds. wikipedia.orgncert.nic.in It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. wikipedia.orgncert.nic.inmasterorganicchemistry.com The reaction is generally clean and efficient, often proceeding under mild conditions. For instance, bimetallic copper/nickel nanoparticles have been shown to be effective catalysts for the hydrogenation of a similar compound, 3-nitro-4-methoxy-acetylaniline. rsc.org
Chemical Reduction: A variety of chemical reducing agents can also be employed. Common reagents include:
Metals in acidic media: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄): While NaBH₄ itself is generally not strong enough to reduce a nitro group, its reducing power can be enhanced by the addition of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com
Other reagents: Systems like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine offer a metal-free alternative for the reduction of nitroarenes. organic-chemistry.org
| Reduction Method | Reagents | General Conditions | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C or Pt or Ni | Mild temperature and pressure | wikipedia.orgncert.nic.inmasterorganicchemistry.com |
| Metal in Acid | Sn/HCl or Fe/HCl | Acidic medium | masterorganicchemistry.com |
| Modified Borohydride | NaBH₄/Ni(PPh₃)₄ | Ethanol solvent | jsynthchem.com |
| Metal-Free Reduction | HSiCl₃/tertiary amine | - | organic-chemistry.org |
Investigation of Intermediate Species Formation (e.g., nitroso, hydroxylamino)
The reduction of a nitro group to an amine is a stepwise process that involves the formation of several intermediate species. The generally accepted pathway, known as the Haber-Bosch mechanism, proceeds through nitroso and hydroxylamino intermediates. unimi.it
The reduction sequence is as follows: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂)
The initial reduction of the nitro group to the nitroso intermediate is often the rate-limiting step. The subsequent reduction of the nitroso group to the hydroxylamino derivative is typically much faster. nih.gov The hydroxylamino intermediate can sometimes be isolated, but it is often readily reduced further to the final amine product. In some cases, side reactions can occur, such as the condensation of the nitroso and hydroxylamino intermediates to form azoxy compounds, which can then be further reduced to azo and hydrazo compounds before finally yielding the amine. unimi.it The specific reaction conditions and the choice of reducing agent can influence the formation and stability of these intermediates. For example, catalytic hydrogenation can sometimes lead to the accumulation of hydroxylamine (B1172632) intermediates, which can be mitigated by the addition of certain promoters. google.com
Reactions Involving the N-butyl Amino Group
The N-butyl amino group in this compound is a nucleophilic center and can participate in a variety of chemical reactions.
Acylation: The primary amino group can react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. ncert.nic.in This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: The nitrogen atom of the amino group can be further alkylated. For instance, ammonolysis of benzyl (B1604629) chloride followed by reaction with methyl chloride can lead to secondary and tertiary amines. ncert.nic.in
N-Dealkylation Mechanisms and Products
N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation for this compound. This reaction can proceed through several mechanisms, including chemical, catalytic, and biological pathways, yielding a range of products. nih.govresearchgate.net
The cleavage of the C-N bond in N-dealkylation is influenced by the nature of the alkyl group, with the ease of removal following the order: methine > methylene (B1212753) > methyl. nih.gov In the context of this compound, this suggests that the butyl group would be more readily cleaved than a methyl group.
One of the primary mechanisms for N-dealkylation involves oxidation. mdpi.com For instance, cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.comencyclopedia.pub This creates an unstable carbinolamine intermediate that spontaneously decomposes into the dealkylated amine and an aldehyde. mdpi.comencyclopedia.pub In the case of this compound, this would result in 3-methyl-4-nitroaniline (B15440) and butyraldehyde.
Another pathway for N-dealkylation is nitrosative dealkylation, which occurs during N-nitrosation reactions under certain conditions. nih.gov This process can be influenced by factors such as acidity. At high acidity, dealkylation is favored, while at a pH of 2 and above, nitrosamine (B1359907) formation is the predominant reaction. nih.gov The mechanism can involve the oxidation of the amine to a radical cation, followed by hydrogen abstraction and the formation of an iminium ion, which then yields the dealkylated product and a nitrosamine. nih.gov
Table 1: Products of N-Dealkylation of this compound
| Reactant | Reaction Type | Key Intermediates | Products |
| This compound | Oxidative Dealkylation | Carbinolamine | 3-methyl-4-nitroaniline, Butyraldehyde |
| This compound | Nitrosative Dealkylation | Amine radical cation, Iminium ion | 3-methyl-4-nitroaniline, N-nitroso-N-butyl-3-methyl-4-nitroaniline |
N-Nitrosation Reactions and Factors Influencing their Selectivity
N-nitrosation is a critical reaction of secondary amines like this compound, leading to the formation of N-nitrosamines. rsc.org This reaction typically occurs under acidic conditions where a nitrosating agent, such as that formed from nitrite, reacts with the amine. rsc.orgnih.gov
Several factors influence the rate and selectivity of N-nitrosation:
Acidity (pH): The pH of the reaction medium is a crucial factor. Nitrosation is generally favored under acidic conditions. nih.gov However, the regioselectivity of competing reactions like nitrosative dealkylation can also be pH-dependent. nih.gov
Basicity of the Amine: The availability of the lone pair of electrons on the nitrogen atom is key for the nucleophilic attack on the nitrosating agent. nih.gov The electron-withdrawing nitro group in this compound reduces the basicity of the amine, making its lone pair less available and potentially slowing down the nitrosation reaction compared to more basic amines. nih.gov
Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of the nitrosating agent, thereby reducing the reaction rate. nih.gov
Hydrophobicity: The hydrophobicity of the amine can play a role, particularly in micellar systems. Cationic micelles have been shown to enhance the nitrosation of hydrophobic secondary amines. rsc.org
Presence of Carbonyl Compounds: Certain carbonyl compounds, such as formaldehyde, can enhance the formation of N-nitrosamines under neutral and basic conditions by proceeding through carbinolamine and iminium ion pathways. nih.gov
Table 2: Factors Affecting N-Nitrosation of this compound
| Factor | Influence on N-Nitrosation |
| Low pH (High Acidity) | Generally enhances nitrosation but can also favor dealkylation. nih.govnih.gov |
| High Amine Basicity | Increases reactivity. nih.gov |
| Steric Hindrance | Decreases reactivity. nih.gov |
| Hydrophobicity (in micellar systems) | Can enhance reactivity in the presence of cationic micelles. rsc.org |
| Presence of certain carbonyls | Can enhance nitrosamine formation. nih.gov |
Oxidative Transformations of the Alkyl Side Chains and Aromatic Moiety
Beyond N-dealkylation, the alkyl side chains and the aromatic ring of this compound can undergo various oxidative transformations.
Intramolecular oxidation involving the nitro group has been observed in related N-alkyl-nitroaniline structures. nih.gov This can involve the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to the elimination of small molecules. nih.gov For an N-butyl chain, this could potentially lead to the elimination of butanoic acid or the elements of propanol. nih.gov
The aromatic ring itself can also be subject to oxidative reactions. While the nitro group is generally deactivating, under certain conditions, further nitration or other electrophilic substitution reactions could occur, although this is less common. mdpi-res.com Photolysis of related nitroaromatic compounds has been shown to produce ring-nitrated products. acs.orgnih.gov
Mechanistic Investigations of Novel Derivatization and Functionalization Pathways
Research into the derivatization and functionalization of this compound and related compounds explores new synthetic routes and reaction mechanisms.
One area of investigation is the dealkylating nitrosation of tertiary amines, which can be a route to N-nitrosoamines under more forcing conditions than the nitrosation of secondary amines. thieme-connect.de Another approach involves the α-alkylation of N-nitrosoamines. This process, which involves deprotonation at the α-position of the alkyl group followed by reaction with an electrophile, represents an umpolung (reversal of polarity) of the normal reactivity of the amine. thieme-connect.de
The nitro group itself is a versatile functional group that can be transformed into other functionalities, such as nitroso, oxime, and amino groups, through reduction. mdpi-res.com This opens up pathways for a wide range of derivatives. The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, further expanding the possibilities for functionalization. mdpi-res.com
Advanced Applications in Materials Science and Organic Synthesis
Role as Versatile Intermediate in Organic Synthesis
Nitro-containing aromatic compounds are considered ideal and versatile intermediates in organic synthesis. nih.govfrontiersin.org The nitro group's diverse reactivity allows for a wide range of chemical transformations, making compounds like N-butyl-3-methyl-4-nitroaniline valuable building blocks for more complex molecular structures. nih.govfrontiersin.org
This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The strategic placement of the amino and nitro groups on the aniline (B41778) ring facilitates the construction of fused ring systems. A common and effective synthetic strategy involves the selective reduction of the nitro group to form an amine. This creates a diamine precursor, specifically a substituted 1,2-diaminobenzene derivative.
This in-situ generated diamine is highly reactive and can be condensed with a variety of reagents to form different heterocyclic rings. For instance:
Reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) leads to the formation of quinoxalines.
Condensation with carboxylic acids or their derivatives can yield benzimidazoles.
The butyl and methyl groups on the starting molecule are carried through the synthesis, allowing for the creation of specifically substituted heterocyclic systems with tailored physical and chemical properties, such as solubility and electronic character. The use of nitro compounds as precursors is a well-established strategy for accessing pharmaceutically relevant molecules. frontiersin.org
This compound is an important intermediate in the production of azo dyes. chemimpex.com Its utility is rooted in the fundamental principles of chromophore design. The molecule itself is a classic example of a donor-π-acceptor (D-π-A) system.
Donor (Push): The N-butylamino group acts as a potent electron-donating group.
Acceptor (Pull): The nitro group is a strong electron-withdrawing group.
π-System: The benzene (B151609) ring serves as the conjugated bridge through which intramolecular charge transfer (ICT) occurs from the donor to the acceptor upon excitation by light.
This ICT is responsible for the compound's absorption of light in the visible spectrum, giving it color. From an academic perspective, the structure of this compound allows for systematic studies into structure-property relationships. By modifying the alkyl substituent on the nitrogen atom or the substitution pattern on the aromatic ring, researchers can fine-tune the electronic properties and, consequently, the color of the resulting dyes. This makes it a valuable model compound for developing new coloring agents with specific absorption wavelengths and improved stability. chemimpex.com
The use of nitroanilines as building blocks is a cornerstone in the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.comchemicalbook.com The primary synthetic transformation is the reduction of the nitro group to a primary amine. This reaction is highly efficient and is a key step in many multi-step synthetic sequences. nih.gov
A typical synthetic pathway involves:
Protection (if necessary): The secondary amine of the this compound may be protected to prevent side reactions.
Nitro Group Reduction: The nitro group is selectively reduced to an amine using methods like catalytic hydrogenation (e.g., with H₂ over Pd/C) or chemical reduction (e.g., with iron in acidic medium). This yields a substituted benzene-1,2-diamine derivative.
Further Functionalization: The newly formed, highly reactive primary amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, or diazotization, to build the complex molecular scaffolds required for biologically active compounds.
The nitro group essentially serves as a masked form of an amine, allowing chemists to introduce this functionality at a specific, desired point in a synthetic route, which is a crucial strategy in the synthesis of complex target molecules. frontiersin.org
Non-Linear Optical (NLO) Materials Development
Organic materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov Molecules with a strong D-π-A structure, such as N-alkylated nitroanilines, are prime candidates for these applications due to their high molecular polarizability.
This compound belongs to a class of organic chromophores investigated for their NLO properties, particularly Second Harmonic Generation (SHG). SHG is a phenomenon where light of a specific frequency is converted into light with exactly twice the frequency (half the wavelength). A key requirement for a material to exhibit bulk SHG is a non-centrosymmetric crystal packing arrangement. dtic.mil
While pure p-nitroaniline crystallizes in a centrosymmetric structure and thus shows no SHG, the addition of alkyl groups can disrupt this symmetry. dtic.milrsc.org For example, the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) crystallizes in the non-centrosymmetric orthorhombic space group Pna2₁, making it an efficient material for SHG. researchgate.net Similarly, N-butyl-4-nitroaniline has been synthesized and confirmed to exhibit SHG using the Kurtz-Perry powder technique. researchgate.net These findings strongly suggest that this compound, with its asymmetric substitution, is a promising candidate for creating materials with significant SHG efficiency. The efficiency of these materials is often compared to standards like potassium dihydrogen phosphate (B84403) (KDP) or urea.
| Compound | Crystal System | SHG Efficiency | Reference |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Orthorhombic (Pna2₁) | Comparison with KDP performed | researchgate.net |
| Mixed crystals of p-nitroaniline (p-NA) | - | 100–189 × urea | rsc.org |
| 3-nitroaniline (B104315):3-nitrophenol (3-NA:3-NPh) | - | Possesses very large first-order hyperpolarizabilities | inoe.ro |
The promising NLO properties of this compound and related compounds make them suitable for integration into various optoelectronic devices. researchgate.net The ability to generate second-harmonic light is fundamental for frequency-doubling lasers used in a range of technologies.
Furthermore, studies on the closely related N-butyl-4-nitroaniline have revealed other relevant properties. UV-Vis-NIR spectral analysis determined its optical band gap to be 4.83 eV with a low cut-off wavelength of 235 nm, indicating good optical transparency in the visible region. researchgate.net Fluorescence analysis confirmed violet-blue light emission, suggesting potential applications in organic light-emitting diodes (OLEDs). researchgate.net These organic chromophores can also be used as dopants in other materials, such as liquid crystals, to enhance their electro-optic responses and create faster-switching devices. mdpi.com The combination of high SHG efficiency, optical transparency, and potential for fluorescence positions this class of materials as highly valuable for the development of next-generation optoelectronic technologies. nih.govresearchgate.net
Polymer Chemistry Applications (Mechanistic Studies of Compound Integration and Functionality in Polymeric Systems)
The integration of nitroaniline derivatives into polymer backbones is a subject of significant interest due to the unique electronic and optical properties these moieties can impart. While specific mechanistic studies on the polymerization of this compound are not readily found, the broader context of N-substituted and nitro-functionalized anilines in polymer chemistry provides a framework for its potential applications.
N-alkylated anilines can be incorporated into polymer chains through various polymerization techniques. For instance, copolymers of aniline and other monomers, such as o-nitroaniline, have been synthesized via oxidative polymerization. researchgate.net In such processes, the aniline nitrogen atom typically participates in the formation of the polymer backbone. The presence of the N-butyl group in this compound would influence its reactivity and the properties of the resulting polymer. The butyl group, being an alkyl substituent, could enhance the solubility of the polymer in organic solvents, a common challenge in the processing of rigid-rod polymers like polyaniline.
The nitro group (-NO2) is a strong electron-withdrawing group, which, when attached to the aniline ring, significantly alters the electronic properties of the molecule. In the context of polymers, this can lead to several functionalities:
Nonlinear Optical (NLO) Properties: Nitroaniline derivatives are well-known for their NLO properties. The charge-transfer character arising from the electron-donating amino group and the electron-withdrawing nitro group is crucial for second-order NLO activity. By incorporating this compound into a polymer matrix, either as a pendant group or as part of the main chain, it is conceivable to create materials for applications in optoelectronics and photonics.
Enhanced Thermal Stability: The incorporation of aromatic and nitro functional groups can enhance the thermal stability of polymers. For example, N-methyl-4-nitroaniline has been used as an additive in polymer formulations to improve thermal and UV stability. chemicalbook.com
Modification of Conducting Polymers: Polyaniline is a well-known conducting polymer. The properties of polyaniline can be tuned by copolymerization with substituted anilines. The presence of the nitro group in copolymers of aniline and nitroaniline has been shown to affect the electrical conductivity and charge delocalization along the polymer backbone. researchgate.netnih.gov
The integration of this compound into a polymer could potentially proceed via copolymerization with other monomers, such as aniline, or by reacting its amino group with other functional groups to form polyamides or polyimides. The specific mechanism would depend on the polymerization conditions and the comonomers used. The methyl and butyl groups on the aromatic ring and the nitrogen atom, respectively, would also exert steric and electronic effects, influencing the polymerization kinetics and the final properties of the polymer.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Potential Role of this compound | Resulting Polymer Type | Potential Functionality |
| Oxidative Copolymerization | Comonomer with aniline or other anilines | Substituted Polyaniline | Modified conductivity, enhanced solubility |
| Polycondensation | Diamine monomer (if another reactive site is present) or chain terminator | Polyamide, Polyimide | High-performance thermoplastic |
| Side-chain Functionalization | Grafted onto a polymer backbone | Functionalized Polymer | Nonlinear optical activity, UV-stabilization |
Utility as a Reference Substance in Analytical and Research Methodologies
In analytical chemistry, reference substances are crucial for the validation of methods and the quantification of analytes. Nitroaromatic compounds, including various nitroaniline isomers, are often monitored as environmental pollutants originating from industrial processes, such as the manufacturing of dyes and pharmaceuticals. thermofisher.com Consequently, analytical methods for their detection and quantification are well-established.
While there is no specific mention in the literature of this compound being used as a certified reference material, its structural similarity to other monitored nitroanilines suggests it could serve as a reference substance in specific research contexts, particularly in the development of new analytical methods for N-substituted nitroaromatics.
Established analytical techniques for nitroaniline isomers that could potentially be adapted for this compound include:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the separation and quantification of nitroaniline isomers in various matrices, including wastewater. chromatographyonline.com Given its chromophoric nitroaniline structure, this compound would be readily detectable by UV-Vis spectrophotometry.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile organic compounds. While nitroanilines can be thermolabile, appropriate derivatization or the use of specific injection techniques can enable their analysis by GC. chromatographyonline.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and is a viable technique for the analysis of ionic and polar compounds like nitroanilines.
For this compound to be used as a reference substance, its purity would need to be rigorously established, and its characteristic analytical data, such as its retention time in specific chromatographic systems and its mass spectrum, would need to be documented.
Table 2: Potential Analytical Methodologies for this compound
| Analytical Technique | Potential Application for this compound | Key Parameters to Establish |
| HPLC-UV | Quantification in process control or environmental samples | Retention time, UV-Vis absorption maximum, calibration curve |
| GC-MS | Identification and quantification in complex mixtures | Retention time, mass fragmentation pattern |
| Capillary Electrophoresis | Separation from closely related isomers | Migration time, electrophoretic mobility |
| NMR Spectroscopy | Structural confirmation and purity assessment | Chemical shifts, coupling constants |
Environmental Fate and Degradation Pathways of N Butyl 3 Methyl 4 Nitroaniline
Microbial Biodegradation Mechanisms
The microbial breakdown of nitroaromatic compounds is a key process in their environmental remediation. While direct evidence for N-butyl-3-methyl-4-nitroaniline is unavailable, research on analogous compounds provides a framework for its potential biodegradation.
Studies on compounds structurally related to this compound, such as N-methyl-4-nitroaniline and 4-nitroaniline (B120555), have identified aerobic degradation pathways. It is important to note that a significant portion of the research on the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 and 4-nitroaniline by Rhodococcus sp. strain FK48 has been retracted. Therefore, the findings from these studies should be interpreted with caution.
One retracted study suggested that the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 initiated with N-demethylation to form 4-nitroaniline (4-NA) and formaldehyde. This was followed by a monooxygenation step converting 4-NA to 4-aminophenol (B1666318) (4-AP). The pathway was proposed to continue with the oxidative deamination of 4-AP to 1,2,4-benzenetriol (B23740) (BT), which would then undergo ring cleavage.
Similarly, a retracted study on Rhodococcus sp. strain FK48 suggested that the aerobic degradation of 4-nitroaniline proceeded through oxidative hydroxylation to form 4-aminophenol, followed by oxidative deamination to 1,2,4-benzenetriol, which was identified as the terminal aromatic intermediate before ring cleavage.
For other related compounds, such as 3-methyl-4-nitrophenol (B363926) (3M4NP), a breakdown product of the insecticide fenitrothion, degradation by Burkholderia sp. strain SJ98 has been studied. This bacterium was found to degrade 3M4NP through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as intermediates before ring cleavage.
The following table summarizes the proposed metabolic intermediates for the aerobic degradation of compounds structurally similar to this compound, based on the available, albeit partially retracted, literature.
| Initial Compound | Proposed Metabolic Intermediates | Reference |
| N-methyl-4-nitroaniline | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol | |
| 4-nitroaniline | 4-aminophenol, 1,2,4-benzenetriol | |
| 3-methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone |
Note: Data for N-methyl-4-nitroaniline and 4-nitroaniline are from retracted studies and should be viewed with caution.
While aerobic degradation of some nitroanilines has been explored, anaerobic biotransformation has also been reported for related compounds. For instance, the biotransformation of N-methyl-4-nitroaniline under anaerobic conditions has been documented. In an ethanol-amended anaerobic fluidized bed bioreactor, N-methyl-4-nitroaniline was reduced to N-methyl-p-phenylenediamine.
The reduction of the nitro group is a common initial step in the anaerobic degradation of nitroaromatic compounds. This process can lead to the formation of corresponding amines. For example, the reduction of 2- and 4-nitrotoluenes to their corresponding aminotoluenes has been observed.
Research has led to the isolation of specific bacterial strains capable of degrading nitroaniline compounds, although no such studies have been found for this compound.
A retracted study reported the isolation of Pseudomonas sp. strain FK357 from soil microcosms, which was capable of utilizing N-methyl-4-nitroaniline as a sole source of carbon, nitrogen, and energy. Another retracted publication described the isolation of Rhodococcus sp. strain FK48 from contaminated soil samples, which could grow on 4-nitroaniline as its sole source of carbon, nitrogen, and energy.
Burkholderia sp. strain SJ98 is a confirmed degrader of 3-methyl-4-nitrophenol. Additionally, mixed bacterial cultures from municipal wastewater biosludge have been acclimated to degrade 4-nitroaniline.
The following table lists microorganisms identified as capable of degrading compounds structurally related to this compound.
| Microorganism | Degraded Compound | Reference |
| Pseudomonas sp. strain FK357 (Retracted) | N-methyl-4-nitroaniline | |
| Rhodococcus sp. strain FK48 (Retracted) | 4-nitroaniline | |
| Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol | |
| Mixed bacterial culture | 4-nitroaniline |
Abiotic Environmental Transformation Processes
Abiotic processes, such as photolysis and hydrolysis, can also contribute to the transformation of chemical compounds in the environment.
No specific studies on the photolytic degradation of this compound were found. The nitro group in aromatic compounds can make them susceptible to phototransformation, but the specific mechanisms and products for this compound are unknown.
There is no available data on the hydrolytic stability and transformation pathways of this compound. Generally, the aniline (B41778) structure is relatively stable to hydrolysis under typical environmental pH conditions. However, the presence and position of substituents on the aromatic ring can influence this stability.
Limited Data Available on the Environmental Journey of this compound
Comprehensive analysis of publicly available scientific literature and environmental databases reveals a significant lack of specific information regarding the environmental fate and transport of the chemical compound this compound. While data exists for structurally similar nitroaniline compounds, direct and detailed research findings on the persistence and mobility of this compound in various environmental compartments are not readily accessible.
The environmental journey of a chemical, including how long it persists and how it moves through soil, water, and air, is crucial for assessing its potential impact. This information is typically derived from specific experimental studies and predictive models. However, for this compound, such specific data appears to be unpublished or not widely disseminated.
In the absence of direct data, environmental scientists may look to analogous compounds to make preliminary assessments. For instance, information on related substances such as 3-nitroaniline (B104315), 4-nitroaniline, and N-methyl-4-nitroaniline can offer general insights into the expected behavior of nitroaromatic compounds in the environment. These compounds are known to be of environmental interest due to their use in various industrial processes. researchgate.netepa.gov
Generally, the environmental behavior of organic compounds like this compound is influenced by several key properties. These include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to associate with organic matter in soil and sediment versus remaining in water. The persistence of such compounds is determined by their susceptibility to degradation processes, including biodegradation by microorganisms, hydrolysis (reaction with water), and photolysis (breakdown by sunlight).
Transport in the environment is governed by a compound's physical and chemical properties. For example, a compound with low water solubility and a high affinity for organic carbon may be less mobile in water and more likely to be found in soil and sediment. Conversely, a more water-soluble and less sorptive compound will have a higher potential to move with water flow. Atmospheric transport is largely dependent on a chemical's volatility.
While general principles of environmental chemistry can provide a framework for understanding the potential behavior of this compound, the lack of specific empirical data prevents a detailed and scientifically robust assessment of its environmental persistence and transport mechanisms. Further research and data publication are necessary to fill this knowledge gap.
Q & A
Advanced Question
- Spectroscopic Probes : Use UV-Vis and EPR to monitor ligand-metal charge transfer in real time .
- Cyclic Voltammetry : Characterize redox behavior of the nitro group (e.g., reduction potentials) .
- Single-Crystal XRD : Resolve coordination geometry and binding modes with transition metals .
What safety and handling protocols are critical when working with this compound in academic laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
